An In-depth Technical Guide to N-Cyclohexyl 2-(boc-amino)propanamide
An In-depth Technical Guide to N-Cyclohexyl 2-(boc-amino)propanamide
CAS Number: 1163669-00-8
Introduction: A Versatile Building Block in Modern Drug Discovery
N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide, commonly referred to as N-Boc-L-alanyl-cyclohexylamine, is a chiral synthetic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and peptide-based drug development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of an L-alanine core and a cyclohexylamide at the C-terminus, provides a unique combination of properties that address several challenges in the design of novel therapeutics.
The incorporation of the bulky and lipophilic cyclohexyl moiety enhances the metabolic stability of peptides by sterically hindering enzymatic degradation, a common limitation of peptide-based drugs. This modification can lead to a longer plasma half-life.[1] Furthermore, the hydrophobic nature of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially increasing binding affinity and potency.[1] The Boc protecting group is a cornerstone of peptide synthesis, allowing for controlled, stepwise elongation of peptide chains under mild conditions.[2] This guide offers a comprehensive overview of the synthesis, properties, and applications of this important synthetic building block for researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Cyclohexyl 2-(boc-amino)propanamide is essential for its effective use in synthesis and formulation. The following table summarizes key properties, compiled from available data and estimations based on structurally similar compounds.
| Property | Value | Source/Basis |
| CAS Number | 1163669-00-8 | |
| Molecular Formula | C₁₄H₂₆N₂O₃ | |
| Molecular Weight | 270.37 g/mol | |
| Appearance | White to off-white solid | Predicted based on similar N-acyl amino acid amides |
| Melting Point | Not available (predicted >100 °C) | Based on similar Boc-protected dipeptides |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Predicted based on the hydrophobicity of the cyclohexyl and Boc groups |
| pKa (Amide N-H) | ~17-18 | Estimated based on standard amide acidity |
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of N-Cyclohexyl 2-(boc-amino)propanamide is typically achieved through a standard peptide coupling reaction between N-Boc-L-alanine and cyclohexylamine. The use of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a well-established and efficient method for forming the amide bond while minimizing racemization.[3]
Reaction Scheme
Caption: Synthesis of N-Cyclohexyl 2-(boc-amino)propanamide.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the stirring N-Boc-L-alanine/HOBt solution at 0°C.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]
-
-
Coupling:
-
Add cyclohexylamine (1.0 equivalent) to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cyclohexyl 2-(boc-amino)propanamide.
-
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region. The α-proton of the alanine moiety will be a multiplet, and the amide N-H protons will appear as broad signals.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the amide and the carbamate. The quaternary carbon and the methyl carbons of the Boc group will also be readily identifiable, along with the carbons of the alanine and cyclohexyl moieties.[5][6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8] The fragmentation of the amide bond can also be observed.[9]
Applications in Drug Development and Research
The primary application of N-Cyclohexyl 2-(boc-amino)propanamide is as a building block in the synthesis of peptidomimetics and other small molecule drugs. The incorporation of the N-cyclohexylalanine amide moiety can significantly enhance the therapeutic properties of peptides.
Enhancing Metabolic Stability and Bioavailability
The cyclohexyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1] The increased lipophilicity imparted by the cyclohexyl group can also improve the ability of the peptide to cross cell membranes.
Modulating Receptor Binding and Biological Activity
The conformational constraints and hydrophobicity of the cyclohexyl group can influence the overall three-dimensional structure of a peptide, potentially locking it into a bioactive conformation and enhancing its binding affinity to target receptors.[1]
A notable application of incorporating cyclohexylalanine into peptides is in the development of potent and metabolically stable agonists for the apelin receptor (APJ). The apelin/APJ system is a key regulator of cardiovascular function. Natural apelin peptides are rapidly degraded, limiting their therapeutic use. The substitution of certain amino acids with cyclohexylalanine has been shown to significantly improve the pharmacokinetic profile of apelin analogues.[1]
Use in the Synthesis of Cyclic Dipeptides
Cyclic dipeptides (CDPs) are a class of compounds with a wide range of biological activities, including anti-tumor, antiviral, and antibiotic properties.[10][11] N-Cyclohexyl 2-(boc-amino)propanamide can serve as a precursor for the synthesis of novel cyclic dipeptides with potential therapeutic applications.
Illustrative Workflow: Incorporation into a Peptide
The following diagram illustrates the general workflow for incorporating an N-cyclohexylalanine amide-like residue into a peptide chain via solid-phase peptide synthesis (SPPS).
Caption: General workflow for peptide modification.
Conclusion
N-Cyclohexyl 2-(boc-amino)propanamide is a strategically designed synthetic building block that offers significant advantages in the field of medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity, and influence peptide conformation makes it a valuable tool for the development of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. The straightforward synthesis and well-defined analytical characteristics further underscore its utility for researchers and drug development professionals.
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